Methanesulfonic acid, (phenylamino)(phenylimino)-
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Overview
Description
Methanesulfonic acid, (phenylamino)(phenylimino)- is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It is a strong acid and has been used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- is not well understood. However, it is believed that it acts as a Lewis acid catalyst and promotes the reaction by activating the carbonyl group of the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)-. However, it has been reported to be toxic to aquatic organisms and may cause skin irritation.
Advantages and Limitations for Lab Experiments
Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- has several advantages as a catalyst, including its high acidity, stability, and low cost. However, it has some limitations, including its toxicity and limited solubility in some solvents.
Future Directions
There are several future directions for research on Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)-. One area of research could be the synthesis of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research could be the application of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- in the synthesis of new materials, such as metal-organic frameworks and polymers. Additionally, further studies could be conducted to understand the mechanism of action of Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- and its potential applications in various chemical reactions.
Synthesis Methods
Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- can be synthesized by the reaction of aniline and benzophenone in the presence of methanesulfonic acid. The reaction is carried out at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
Methanesulfonic acid, (Methanesulfonic acid, (phenylamino)(phenylimino)-)(phenylimino)- has been used as a catalyst in various chemical reactions, including esterification, transesterification, and acylation. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in the synthesis of metal-organic frameworks and as a proton source in proton exchange membrane fuel cells.
properties
CAS RN |
107678-85-3 |
---|---|
Product Name |
Methanesulfonic acid, (phenylamino)(phenylimino)- |
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
anilino(phenylimino)methanesulfonic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18) |
InChI Key |
WHCHCNQDLARRHS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |
Other CAS RN |
107678-85-3 |
synonyms |
(Phenylamino)(phenylimino)methanesulfonic acid |
Origin of Product |
United States |
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